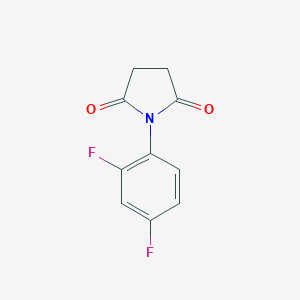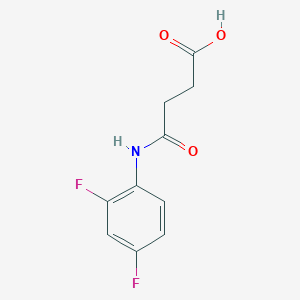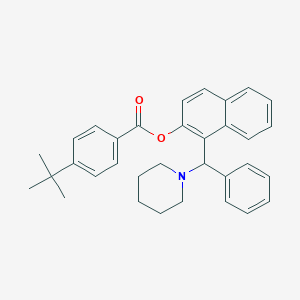
1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a piperidino group, a naphthyl group, and a benzenecarboxylate group. Each of these groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the phenyl and naphthyl groups might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzenecarboxylate group might make the compound acidic .Aplicaciones Científicas De Investigación
Precursor for Fentanyl Synthesis
This compound has been identified as a precursor in the synthesis of fentanyl and its analogues . The control of such precursors is crucial in combating the opioid crisis, as they are key components in the illicit manufacture of potent synthetic opioids.
Drug Design and Pharmaceutical Industry
Piperidine derivatives, including the compound , play a significant role in drug design due to their presence in over twenty classes of pharmaceuticals . They are essential building blocks in the synthesis of various drugs.
Synthesis of Biologically Active Piperidines
The compound serves as a substrate for the synthesis of biologically active piperidines, which are important for the development of new medications . Researchers utilize it to create novel compounds with potential therapeutic effects.
Targeted Protein Degradation
As a 4-aryl piperidine, it is useful as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This application is pivotal in designing drugs that can selectively degrade disease-causing proteins.
Pharmacological Applications
The compound’s derivatives are involved in various pharmacological applications, including the discovery and biological evaluation of potential drugs containing the piperidine moiety . This encompasses a wide range of therapeutic areas.
Anti-Cancer Agents
There is research indicating the use of piperidine derivatives in the design and synthesis of novel anti-cancer agents . These compounds have shown promising results in inhibiting the proliferation of cancer cells.
Molecular Docking and Simulations
The compound can be used in molecular docking studies to understand its interaction with biological targets. This is crucial for the design of drugs with high specificity and efficacy .
Functionalization and Synthesis Methods
It is also involved in the development of new chemical methods for the functionalization and synthesis of piperidine derivatives, which are valuable for medicinal chemistry .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-yl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO2/c1-33(2,3)27-19-16-26(17-20-27)32(35)36-29-21-18-24-12-8-9-15-28(24)30(29)31(25-13-6-4-7-14-25)34-22-10-5-11-23-34/h4,6-9,12-21,31H,5,10-11,22-23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDRZRONVDYXPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C(C4=CC=CC=C4)N5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate](/img/structure/B371334.png)
![1-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-2-dodecylsulfanylethanone](/img/structure/B371336.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)
![N-(4-ethoxyphenyl)-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]acetamide](/img/structure/B371338.png)
![N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide](/img/structure/B371339.png)
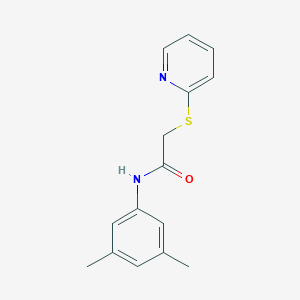
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate](/img/structure/B371342.png)

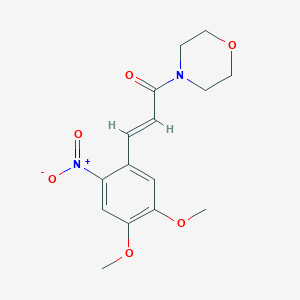
![2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide](/img/structure/B371351.png)
![1-(4-Fluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylethylsulfanyl]ethanone](/img/structure/B371352.png)

